
Ethyl 1-(3-ethoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-(3-ethoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate is a chemical compound that belongs to the pyrazole family This compound is characterized by the presence of an ethoxyphenyl group, a trifluoromethyl group, and a pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(3-ethoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate typically involves the reaction of 3-ethoxybenzaldehyde with ethyl trifluoroacetate in the presence of a base such as sodium hydride. The resulting intermediate is then subjected to cyclization with hydrazine hydrate to form the pyrazole ring. The final product is obtained after esterification with ethyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 1-(3-ethoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
Ethyl 1-(3-ethoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Ethyl 1-(3-ethoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The pyrazole ring is known to interact with proteins, influencing their function and stability.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 1-(3-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate
- Ethyl 1-(3-ethoxyphenyl)-3-(methyl)-1H-pyrazole-4-carboxylate
- Ethyl 1-(3-ethoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate
Uniqueness
Ethyl 1-(3-ethoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate is unique due to the presence of both the ethoxyphenyl and trifluoromethyl groups, which confer distinct chemical and biological properties. The trifluoromethyl group, in particular, enhances the compound’s stability and lipophilicity, making it more effective in various applications compared to its analogs.
Propiedades
Fórmula molecular |
C15H15F3N2O3 |
|---|---|
Peso molecular |
328.29 g/mol |
Nombre IUPAC |
ethyl 1-(3-ethoxyphenyl)-3-(trifluoromethyl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C15H15F3N2O3/c1-3-22-11-7-5-6-10(8-11)20-9-12(14(21)23-4-2)13(19-20)15(16,17)18/h5-9H,3-4H2,1-2H3 |
Clave InChI |
RAKKXUPSQGCGPL-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=CC(=C1)N2C=C(C(=N2)C(F)(F)F)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


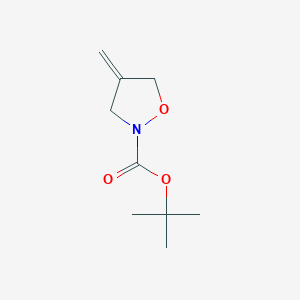
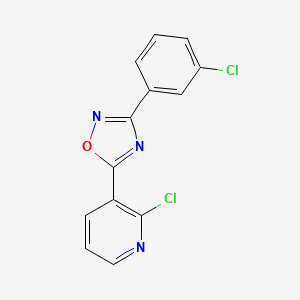

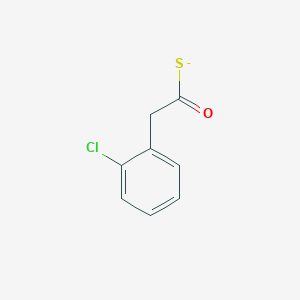
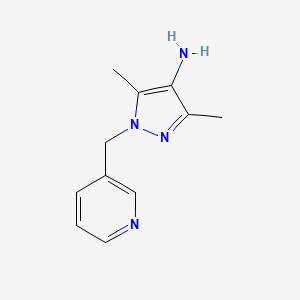
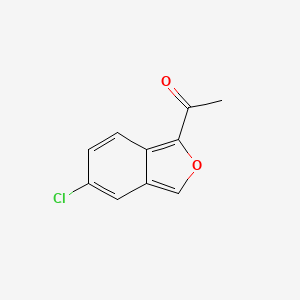
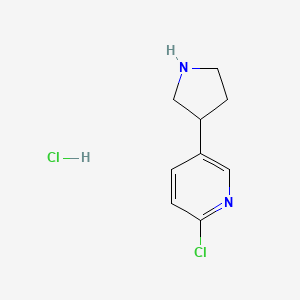
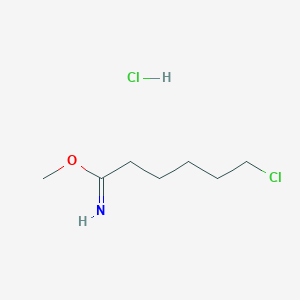
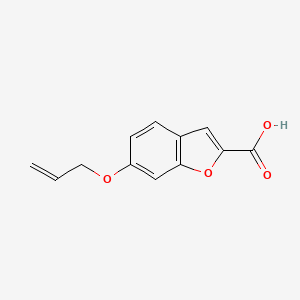
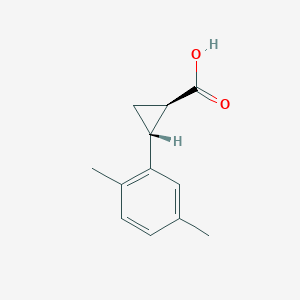
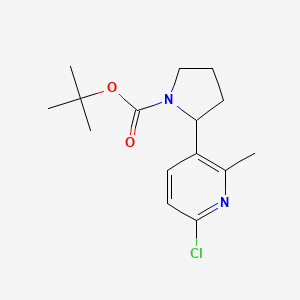
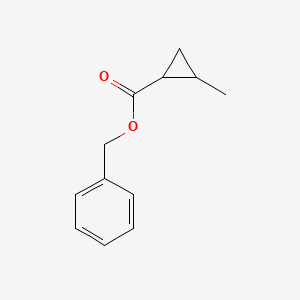
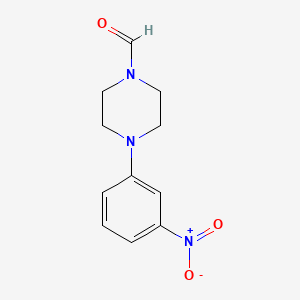
![2-[5-(2-Acetamido-2-acetyloxyethyl)-4-[(2-bromo-4,6-dinitrophenyl)diazenyl]-2-ethoxyanilino]ethyl acetate](/img/structure/B15060722.png)
